molecular formula C23H20FN7O3 B2918559 methyl 2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)benzoate CAS No. 920226-95-5

methyl 2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)benzoate

Cat. No.: B2918559
CAS No.: 920226-95-5
M. Wt: 461.457
InChI Key: XMQGZYDTVHUALV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves a three-step reaction sequence. An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of alicyclic derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined by 1D and 2D NMR spectroscopy and X-ray crystallography .

Scientific Research Applications

Antagonistic Activities Against 5-HT2 Receptors

Research by Watanabe et al. (1992) has identified bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives exhibiting potent 5-HT2 antagonist activity, suggesting their potential in developing treatments for disorders mediated by the 5-HT2 receptor. These findings highlight the relevance of specific structural components, such as the triazolo and triazine rings, in enhancing the antagonistic properties against 5-HT2 receptors, potentially contributing to therapeutic strategies for psychiatric and neurological disorders (Watanabe et al., 1992).

Antimicrobial Activities

Derivatives synthesized from triazole compounds, as reported by Bektaş et al. (2007), have been found to possess significant antimicrobial activities. This study underscores the potential of such compounds in addressing antibiotic resistance, offering a foundation for the development of new antimicrobial agents. The versatility in the chemical structure of these derivatives enables the exploration of various biological targets, providing insights into the design of drugs with enhanced efficacy and specificity (Bektaş et al., 2007).

Antitumor and Antimicrobial Potential

The work of Riyadh (2011) on enaminones as precursors for creating pyrazoles and pyrimidines with antitumor and antimicrobial activities illuminates the therapeutic potential of these compounds. This research indicates the broad applicability of these chemical frameworks in developing agents with dual antitumor and antimicrobial effects, offering a promising approach to cancer therapy and infection control (Riyadh, 2011).

Antihypertensive Agents

Research into 1,2,4-triazolol[1,5-alpha]pyrimidines has indicated their potential as antihypertensive agents. The study by Bayomi et al. (1999) explores the synthesis of compounds with structural similarities to prazosin, demonstrating promising antihypertensive activity. This suggests a pathway for the development of new cardiovascular drugs based on the manipulation of the triazolopyrimidine scaffold, potentially offering alternatives to existing antihypertensive medications (Bayomi et al., 1999).

Antineoplastic Tyrosine Kinase Inhibitor Metabolism

The study of flumatinib metabolism in chronic myelogenous leukemia patients by Gong et al. (2010) provides critical insights into the metabolic pathways of antineoplastic tyrosine kinase inhibitors in humans. This research identifies the main metabolites of flumatinib, highlighting the role of N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis in its metabolism. Understanding the metabolic fate of such drugs is crucial for optimizing dosing regimens and minimizing adverse effects, thereby enhancing therapeutic outcomes (Gong et al., 2010).

Safety and Hazards

The safety and hazards associated with similar compounds have been studied. For instance, Flubrotizolam is a designer drug and its use is regulated in several countries .

Future Directions

Future research could focus on the synthesis, characterization, and biological activity of “methyl 2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)benzoate” and similar compounds. This could lead to the development of new therapeutic agents .

Properties

IUPAC Name

methyl 2-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN7O3/c1-34-23(33)18-5-3-2-4-17(18)22(32)30-12-10-29(11-13-30)20-19-21(26-14-25-20)31(28-27-19)16-8-6-15(24)7-9-16/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQGZYDTVHUALV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.